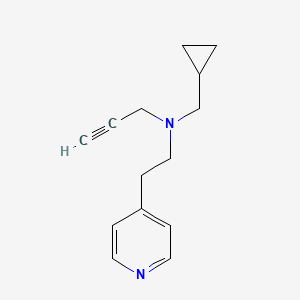

N-(Cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine

Description

N-(Cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine is a tertiary amine featuring a cyclopropylmethyl group, a 2-pyridin-4-ylethyl substituent, and a prop-2-yn-1-amine backbone. The propargyl (prop-2-yn-1-amine) backbone is a versatile structural motif in coordination chemistry and medicinal chemistry, often utilized in click chemistry or as a ligand for metal complexes . This compound’s unique combination of substituents may confer distinct electronic and steric properties, making it relevant for applications in catalysis, drug discovery, or materials science.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-2-10-16(12-14-3-4-14)11-7-13-5-8-15-9-6-13/h1,5-6,8-9,14H,3-4,7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWVFUYIGOJJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CCC1=CC=NC=C1)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to receptor modulation and therapeutic applications. This article explores the compound's biological activity, focusing on its interactions with various receptors and its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 204.28 g/mol. The structure features a cyclopropyl group, a pyridine moiety, and an alkyne functional group, which contribute to its unique pharmacological properties.

Research indicates that compounds similar to this compound may act as selective agonists for serotonin receptors, particularly the 5-HT2C receptor. Functional selectivity at this receptor can lead to diverse signaling pathways, potentially influencing antipsychotic activity and mood regulation .

Biological Activity and Case Studies

1. Antipsychotic Activity:

A study on related compounds demonstrated that certain N-substituted (2-phenylcyclopropyl)methylamines exhibit significant antipsychotic-like effects in animal models. For instance, the compound (+)-19 showed an EC50 of 24 nM at the 5-HT2C receptor and was effective in reducing hyperactivity induced by amphetamines, suggesting potential therapeutic applications in treating schizophrenia .

2. Inhibition of p38 MAP Kinase:

Another relevant study highlighted the role of cyclopropyl derivatives in inhibiting p38 MAP kinase, which is implicated in inflammatory responses. The compound BMS-582949, a cyclopropyl derivative, was noted for its selective inhibition and favorable pharmacokinetic properties, demonstrating efficacy in murine models of inflammation .

Research Findings Summary

| Study | Findings | Biological Activity |

|---|---|---|

| Study on (+)-19 | EC50 = 24 nM at 5-HT2C receptor | Antipsychotic-like effects |

| BMS-582949 | Selective p38 MAP kinase inhibition | Anti-inflammatory effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Analysis

Electronic Effects :

- The pyridin-4-ylethyl group in the target compound (vs. pyridin-2-yl in ) alters hydrogen-bonding and π-π stacking interactions. The para-substitution on pyridine enhances symmetry and may improve binding to planar biological targets .

- Trifluoromethyl in introduces strong electron-withdrawing effects, contrasting with the electron-donating cyclopropyl group in the target compound.

Piperidine in introduces a rigid aliphatic ring, whereas the pyridine in the target compound offers aromatic rigidity.

Reactivity and Applications :

- Clickable propargyl amines (e.g., ) are widely used in Cu-catalyzed azide-alkyne cycloaddition (CuAAC). The target compound’s propargyl group retains this reactivity but with modified steric accessibility due to the cyclopropylmethyl substituent .

- Pyrimidine derivatives () are often bioactive, but the pyridine in the target compound may offer better solubility and metabolic stability .

Synthetic Accessibility :

- The target compound shares synthetic routes with cyclopropylmethyl-containing analogues (e.g., : Pd-catalyzed coupling, acid-mediated cyclopropane ring formation) .

- In contrast, piperidine derivatives () require reductive amination or ring-closing metathesis for synthesis.

Research Findings and Data Tables

Physicochemical Properties

Spectroscopic Data (Selected Examples)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.